molecular formula C21H18N2O5 B14702361 Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate CAS No. 22108-62-9

Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B14702361
CAS No.: 22108-62-9
M. Wt: 378.4 g/mol
InChI Key: BNCXEFNUIXYKFH-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a formyl group, a nitrophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer advantages such as reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitrophenyl group may interact with cellular proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-chloro-5-formyl-2-methyl-4-(4′-nitrophenyl)-1,4-dihydropyridine-3-carboxylate: Similar in structure but contains a dihydropyridine ring instead of a pyrrole ring.

    Ethyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate: Contains a dihydropyridine ring and different aryl substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its pyrrole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

22108-62-9

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 5-formyl-2-methyl-4-(4-nitrophenyl)-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C21H18N2O5/c1-3-28-21(25)19-14(2)22(16-7-5-4-6-8-16)18(13-24)20(19)15-9-11-17(12-10-15)23(26)27/h4-13H,3H2,1-2H3

InChI Key

BNCXEFNUIXYKFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C2=CC=C(C=C2)[N+](=O)[O-])C=O)C3=CC=CC=C3)C

Origin of Product

United States

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